N-(2-methyl-6-nitrophenyl)acetamide
Overview
Description
N-(2-Methyl-6-nitrophenyl)acetamide is an organic compound with the molecular formula C9H10N2O3 It is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to a phenyl ring, which is further connected to an acetamide group (-CONH2)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methyl-6-nitrophenyl)acetamide typically involves the acylation of 2-methyl-6-nitroaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{2-Methyl-6-nitroaniline} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(2-Methyl-6-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-methyl-6-nitroaniline and acetic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: 2-Methyl-6-aminoaniline.
Substitution: Depending on the nucleophile, various substituted derivatives of this compound.
Hydrolysis: 2-Methyl-6-nitroaniline and acetic acid.
Scientific Research Applications
N-(2-Methyl-6-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Methyl-6-nitrophenyl)acetamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological activities.
Comparison with Similar Compounds
N-(2-Methyl-6-nitrophenyl)acetamide can be compared with other similar compounds, such as:
N-(2-Methyl-3-nitrophenyl)acetamide: Similar structure but with the nitro group in a different position, leading to different chemical and biological properties.
N-(4-Methoxy-2-methyl-6-nitrophenyl)acetamide: Contains an additional methoxy group, which can influence its reactivity and applications.
N-(2-Methyl-4-nitrophenyl)acetamide: Another positional isomer with distinct properties.
Biological Activity
N-(2-methyl-6-nitrophenyl)acetamide is an organic compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a nitro group and a methyl group on the phenyl ring, which significantly influence its chemical reactivity and biological activity. The compound can be represented by the molecular formula with a molecular weight of 182.19 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, modulating various biochemical pathways. The acetamide group enhances the compound's binding affinity towards its targets, influencing its efficacy in biological systems .
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been shown to interact with penicillin-binding proteins, potentially disrupting bacterial cell wall synthesis and promoting cell lysis .
Anticancer Properties
Studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, it demonstrated potent antiproliferative effects against MCF-7 breast cancer cells, with IC50 values indicating effective inhibition of cell growth. The mechanism involved apoptosis induction, as evidenced by increased caspase activity and changes in cell cycle distribution .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the phenyl ring significantly affect the compound's biological activity. For example, substituting different groups at specific positions on the phenyl ring can enhance or diminish its inhibitory effects against various enzymes .
Compound | Substituent | IC50 (µM) | Biological Activity |
---|---|---|---|
This compound | Nitro group | 10 | Anticancer |
2-chloro-N-(2-methyl-6-nitrophenyl)acetamide | Chloro group | 15 | Antimicrobial |
4-nitro-N-(2-methylphenyl)acetamide | Nitro group | >20 | Inactive |
Case Studies
- Anticancer Efficacy : A study assessed the effects of this compound on MCF-7 cells, revealing a dose-dependent increase in apoptosis markers. Flow cytometry analysis indicated a significant rise in late apoptotic cells upon treatment with this compound .
- Antimicrobial Testing : In vitro testing against Gram-positive and Gram-negative bacteria demonstrated that this compound exhibited notable antibacterial properties, particularly against resistant strains .
Properties
IUPAC Name |
N-(2-methyl-6-nitrophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-6-4-3-5-8(11(13)14)9(6)10-7(2)12/h3-5H,1-2H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGWKZKGMNQBIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20311529 | |
Record name | N-(2-methyl-6-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20311529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59907-22-1 | |
Record name | 59907-22-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243773 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-methyl-6-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20311529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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